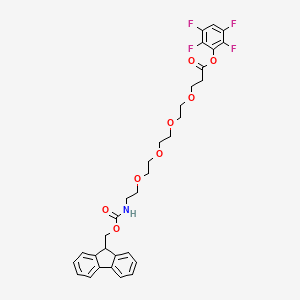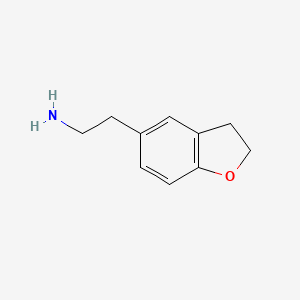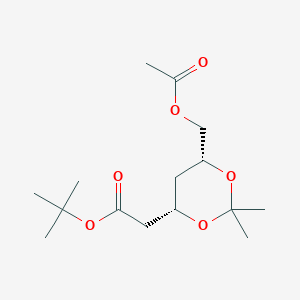
Phthalic Anhydride-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic Anhydride-13C, also known as 1,3-Isobenzofurandione-13C6, is a labeled compound where the carbon atoms are enriched with the carbon-13 isotope. This compound is a derivative of phthalic anhydride, which is widely used in the chemical industry. The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalic Anhydride-13C can be synthesized through the oxidation of naphthalene or o-xylene using molecular oxygen in the presence of a vanadium pentoxide catalyst. The reaction typically occurs in the gas phase at elevated temperatures. The labeled version, this compound, is prepared by using carbon-13 enriched precursors in the synthesis process .
Industrial Production Methods
The industrial production of phthalic anhydride involves the catalytic oxidation of o-xylene or naphthalene. The process uses a vanadium pentoxide catalyst and occurs in a fixed-bed or fluidized-bed reactor. The reaction conditions include temperatures ranging from 350°C to 400°C and the presence of molecular oxygen .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalic Anhydride-13C undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic acid.
Alcoholysis: Reacts with alcohols to form monoesters and diesters.
Ammonolysis: Reacts with ammonia to form phthalimide.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.
Ammonolysis: Ammonia gas or aqueous ammonia solution.
Major Products
Hydrolysis: Phthalic acid.
Alcoholysis: Monoesters and diesters of phthalic acid.
Ammonolysis: Phthalimide.
Applications De Recherche Scientifique
Phthalic Anhydride-13C is used in various scientific research applications, including:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics.
Isotope Tracing: Used in metabolic studies to trace the pathways of carbon atoms in biological systems.
Material Science: Employed in the synthesis of labeled polymers and resins for studying material properties
Mécanisme D'action
The primary mechanism of action of Phthalic Anhydride-13C involves its ability to undergo hydrolysis to form phthalic acid. This reaction is facilitated by the presence of water or alcohols. The phthalic acid formed can further participate in various biochemical and chemical reactions, exhibiting antioxidant and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Phthalic Anhydride-13C can be compared with other similar compounds such as:
Phthalic Anhydride: The non-labeled version, widely used in the production of plasticizers, dyes, and resins.
Phthalimide: A derivative used in the synthesis of various pharmaceuticals and agrochemicals.
Phthalic Acid: The hydrolyzed form of phthalic anhydride, used in the production of dyes and pigments
This compound is unique due to its carbon-13 labeling, which enhances its utility in NMR spectroscopy and isotope tracing studies.
Propriétés
Formule moléculaire |
C8H4O3 |
|---|---|
Poids moléculaire |
149.11 g/mol |
Nom IUPAC |
2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i7+1 |
Clé InChI |
LGRFSURHDFAFJT-CDYZYAPPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)O[13C]2=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)
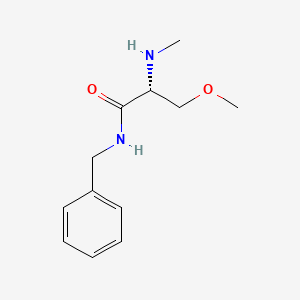



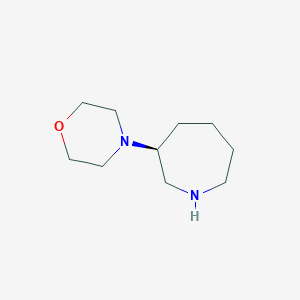

![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
